Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers needing a defined 2-imidazolone scaffold for kinase inhibitor or PROTAC libraries face variability in H-bond profile and reactivity from acid or methyl ester analogs. This ethyl ester provides a precise balance of lipophilicity and orthogonal protection. - **Differentiation vs acid**: Δ H-bond donors -1, Δ acceptors +2 → predictable crystallinity & chromatography shifts. - **Synthetic utility**: Ester enables sequential warhead + E3 ligase attachment; NH allows further modification. - **Supply**: ≥98% purity, direct use in parallel synthesis without repurification.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 92809-78-4
Cat. No. B3043813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate
CAS92809-78-4
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-17-11(15)10-9(13-12(16)14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,16)
InChIKeyGRVOQHRURGIAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Procure Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 92809-78-4) as a Key Heterocyclic Building Block


Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 92809-78-4) is a 2-imidazolone derivative featuring a 5-phenyl substituent and a 4-ethyl carboxylate ester . This scaffold is valued in medicinal chemistry as a versatile intermediate for constructing bioactive molecules, particularly kinase inhibitors and GPCR modulators, due to the synthetic handles offered by the ester group and the imidazolone NH . Its commercial availability from multiple vendors at defined purity grades (typically 98%) supports its use in library synthesis and lead optimization campaigns.

Why Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate Cannot Be Casually Substituted with Close Analogs


In-class analogs such as the corresponding carboxylic acid (CAS 92809-77-3) or methyl ester differ substantially in key physicochemical properties that directly govern synthetic utility. The ethyl ester provides a balance of lipophilicity and steric bulk distinct from the methyl ester, influencing both reactivity in transesterification and solubility in organic media . More critically, the hydrogen-bond donor/acceptor profile diverges: the acid form has 3 H-bond donors and 3 acceptors, while the ethyl ester has 2 donors and 5 acceptors, altering crystallinity, chromatographic behavior, and target engagement potential . Procurement of the exact ester is therefore non-negotiable when reaction sequence and physicochemical consistency are required.

Quantitative Differentiation of Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate (92809-78-4) from Its Analogs


Hydrogen-Bond Donor/Acceptor Profile vs. Carboxylic Acid Analog (CAS 92809-77-3) Determines Solubility and Target Binding

The target compound presents a hydrogen-bond donor count of 2 and an acceptor count of 5, compared to the carboxylic acid analog (2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylic acid, CAS 92809-77-3) which has 3 donors and 3 acceptors . This shift from a polar acid to a more lipophilic ester alters both aqueous solubility and passive membrane permeability. The number of rotatable bonds also increases from 2 in the acid to 4 in the ethyl ester, conferring greater conformational flexibility .

Physicochemical profiling Medicinal chemistry Lead optimization

Molecular Weight and Lipophilicity Differentiation from Methyl Ester Analog

The target ethyl ester has a molecular weight of 232.24 g/mol (C12H12N2O3), compared to the methyl ester analog (C11H10N2O3) at 218.21 g/mol . This +14 Da difference, coupled with an additional methylene unit, increases calculated logP and provides a distinct retention time in reverse-phase chromatography. The ethyl ester also has a higher exact mass (232.08500 vs. 218.06914) , which is critical for LC-MS identification and purity analysis.

Fragment-based drug discovery Library synthesis Pharmacokinetics

Commercial Purity Benchmarking for Consistent Procurement

The target compound is consistently offered by multiple vendors at a minimum purity of 98% . This baseline purity specification is critical for ensuring reproducibility in synthesis and biological testing. Unlike some less common analogs where purity can vary significantly between batches, the established supply chain for this specific CAS number reduces the risk of variable impurity profiles that could confound assay results.

Quality control Chemical procurement Reproducible research

Optimal Research and Procurement Scenarios for Ethyl 2-Oxo-5-phenyl-2,3-dihydro-1H-imidazole-4-carboxylate


Scaffold for Kinase Inhibitor Library Synthesis

The 2-imidazolone core with a 5-phenyl substituent is a recognized pharmacophore for kinase inhibition. The ethyl ester at the 4-position serves as a tractable handle for generating diverse amide or acid derivatives, making this compound a preferred starting material for synthesizing focused kinase inhibitor libraries . Its defined purity profile supports direct use in parallel synthesis without purification.

Precursor for Proteolysis-Targeting Chimeras (PROTACs)

The dual NH and ester functionalities allow for selective, orthogonal derivatization to attach both a target-binding warhead and an E3 ligase ligand. The ethyl ester provides a temporary protecting group strategy, enabling sequential functionalization crucial for PROTAC development .

Angiotensin II Receptor Antagonist Analog Development

Imidazole-4-carboxylate esters with 5-phenyl substitution have been explored in the context of angiotensin II receptor antagonists [1]. This compound provides a direct entry point for generating analogs of this therapeutic class, where the ester group allows systematic exploration of acidic bioisosteres.

Physicochemical Property Tool Compound for logP/D Studies

The well-defined shift in hydrogen-bonding capacity relative to the carboxylic acid analog (Δ donors: -1, Δ acceptors: +2) makes this pair useful for studying the impact of esterification on permeability and solubility in a matched molecular pair analysis.

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